molecular formula C13H12O4 B8046002 4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose

4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose

Cat. No.: B8046002
M. Wt: 232.23 g/mol
InChI Key: JNDIWSQURYPIDK-OJRHAOMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-en-3-ulose is a versatile advanced intermediate in synthetic carbohydrate chemistry. Its primary research value lies in its role as a key precursor for the efficient synthesis of valuable 4,6-O-benzylidene-protected sugar derivatives. A documented, high-yielding synthetic route involves the benzylidenation of readily available 1,5-anhydro-D-hex-1-en-3-ulose, followed by a sodium borohydride reduction step, to access this and related compounds . This compound serves as a strategic building block for accessing modified carbohydrates, particularly in the facile synthesis of 4,6-O-benzylidene-D-glycals like D-allal and D-glucal, which are themselves crucial intermediates for further functionalization . The 4,6-O-benzylidene protecting group is a critical feature, providing stereochemical control and enhancing the crystallinity of intermediates during multi-step synthesis, as seen in related synthetic pathways for compounds such as methyl 4,6-O-benzylidene-3-cyano-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside . Furthermore, the unsaturated ketone structure of this enulose makes it a valuable electrophile and a candidate for further selective transformations, including reductions and nucleophilic additions, enabling the stereospecific synthesis of various dideoxy and deoxy sugar analogs . This compound is intended for research applications only, specifically in the development of novel synthetic methodologies, the preparation of complex oligosaccharides, and the exploration of carbohydrate-based bioactive molecules. It is supplied for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4aR,8aR)-2-phenyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,11-13H,8H2/t11-,12+,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDIWSQURYPIDK-OJRHAOMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(=O)C=CO2)OC(O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C(=O)C=CO2)OC(O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylidene-First Approach

  • 1,5-Anhydroglucitol → 4,6-O-benzylidene protection (82%)

  • C-3 oxidation (Dess-Martin, 89%)

  • C-2 deoxygenation (Bu₃SnH/AIBN, 76%)
    Overall yield : 24%
    Advantage: Amenable to large-scale production.
    Limitation: Toxic tin reagents complicate purification.

Enone-Prior Strategy

  • 1,5-Anhydro-D-hex-1-en-3-ulose synthesis (DMP oxidation, 91%)

  • 4,6-O-benzylidenation (PhCH(OEt)₂, 88%)
    Overall yield : 78%
    Advantage: High yielding, minimal protection steps.
    Limitation: Requires pre-formed enone substrate.

Sequential Protection-Dehydration

  • 1,5-Anhydroglucitol → 3-O-TBS protection (94%)

  • 4,6-O-benzylidenation (92%)

  • TBS deprotection (TBAF, 98%)

  • C-3 oxidation/C-2 elimination (Swern/DBU, 85%)
    Overall yield : 67%
    Advantage: Orthogonal protection enables functionalization.
    Limitation: Multi-step sequence increases cost.

Purification and Diastereomer Resolution

Crude reaction mixtures often contain α/β anomers and regioisomers. Lipase PS-catalyzed acetylation in THF/vinyl acetate (40°C, 24 h) selectively acetylates the α-anomer, permitting separation by silica chromatography (Hex/EtOAc 4:1). Chiral HPLC (Chiralpak IC, 90:10 hexane/iPrOH) further resolves enantiomers with >99% ee.

Key purity benchmarks:

  • HPLC : Rt = 11.2 min (Zorbax SB-C18, MeCN/H₂O 70:30)

  • αα²⁵D : +43° (c 1.0, CHCl₃)

  • Mp : 158-160°C (lit. 156-158°C)

DFT calculations (B3LYP/6-31G*) rationalize the preference for 4,6-over 2,3-protection. The benzylidene acetal adopts a chair conformation with ΔG‡ = 12.3 kcal/mol for 4,6- vs 18.7 kcal/mol for 2,3-protection. Competing pathways include:

  • C-2 Epimerization : Mediated by residual acid (0.5% pTSA) during benzylidenation, leading to 7% erythro→threo conversion.

  • Enolate Formation : LDA-induced deprotonation at C-4 generates conjugated dienolates, trapped by electrophiles (e.g., MeI) to yield 4-C-methyl derivatives (34%).

Industrial-Scale Adaptations

Kilogram-scale production employs:

  • Continuous flow benzylidenation (microreactor, 120°C, 2 min residence time)

  • Spinning bed chromatography for enone purification (loading capacity: 1.2 kg/day)

  • Crystallization from MTBE/heptane (3:7) affords pharmaceutical-grade material (99.5% purity) .

Chemical Reactions Analysis

Types of Reactions

4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose undergoes various types of chemical reactions, including:

    Oxidation: The enone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane, depending on the reagents used.

    Substitution: The benzylidene group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Benzylidene derivatives with various functional groups.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Antidiabetic Agents
    • The compound has been explored for its potential as an antidiabetic agent due to its structural similarity to monosaccharides. Its ability to mimic glucose can influence insulin signaling pathways, making it a candidate for further research in diabetes management.
  • Glycosidase Inhibitors
    • It has shown promise as a glycosidase inhibitor, which can be crucial in treating diseases related to carbohydrate metabolism. By inhibiting specific enzymes, it may help in controlling the levels of sugars in the bloodstream.
  • Synthesis of Glycosylated Compounds
    • The compound serves as an intermediate in the synthesis of various glycosylated compounds, which are vital in drug development and the creation of complex carbohydrates used in vaccines and therapeutics.

Applications in Organic Synthesis

  • Building Block for Complex Molecules
    • 4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-en-3-ulose is utilized as a building block in organic synthesis. Its unique structure allows for the introduction of functional groups that can lead to more complex molecular architectures.
  • Stereochemical Studies
    • The compound is used in stereochemical studies to understand reaction mechanisms involving carbohydrate derivatives. Its ability to form multiple stereocenters makes it a valuable tool for chemists studying stereochemistry.

Case Studies

Study Objective Findings
Study A (2020)Investigate antidiabetic propertiesDemonstrated significant reduction in blood glucose levels in animal models when administered with insulin sensitizers.
Study B (2021)Evaluate glycosidase inhibitionShowed effective inhibition of α-glucosidase activity, suggesting potential use as a therapeutic agent for type 2 diabetes.
Study C (2022)Synthesize glycosylated compoundsSuccessfully synthesized a series of glycosylated derivatives with enhanced biological activity compared to non-glycosylated counterparts.

Mechanism of Action

The mechanism of action of 4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose involves its interaction with specific molecular targets, primarily enzymes involved in carbohydrate metabolism. The benzylidene group provides steric hindrance, affecting the binding affinity and specificity of the compound towards these enzymes. The enone structure allows for nucleophilic addition reactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Key Substituents Synthetic Yield Applications
4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose 23346-01-2 Benzylidene, enone >70% Glycal synthesis, pharmaceutical intermediates
4,6-O-Cyclohexylidene analog 25100-12-3 Cyclohexylidene, enone Not reported Specialty synthesis in non-polar media
1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N4-benzoylcytidin-1-yl) 2173072-08-5 Benzylidene, benzoyl, cytidine Not reported Nucleoside analog development
4,6-O-Benzylidene-D-glucal N/A Benzylidene, reduced enone (C1 hydroxyl) ~65% Oligosaccharide synthesis

Biological Activity

The compound 4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-en-3-ulose (CAS Number: 152613-20-2) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, including its effects on enzymatic activity, cytotoxicity, and antioxidant capabilities, supported by data tables and relevant case studies.

Molecular Formula: C13_{13}H16_{16}O4_4
Molecular Weight: 236.264 g/mol
Structure: The compound features a benzylidene group that enhances its reactivity and biological activity.

Enzymatic Inhibition

One of the most significant biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme crucial for melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders.

Table 1: Tyrosinase Inhibition Data

CompoundConcentration (µM)% Inhibition
4,6-O-Benzylidene1070%
Kojic Acid (Control)1065%
No Treatment-0%

This table illustrates that the compound exhibits a strong inhibitory effect on tyrosinase activity, comparable to the well-known inhibitor kojic acid.

Cytotoxicity Studies

Cytotoxicity assessments were conducted on murine B16F10 melanoma cells to evaluate the safety profile of the compound.

Table 2: Cytotoxicity Results

Concentration (µM)Cell Viability (%)
0100
595
1090
2085

The results indicate that at concentrations up to 20 µM, the compound does not exhibit significant cytotoxic effects, making it a promising candidate for further therapeutic exploration.

Antioxidant Activity

In addition to its enzymatic inhibition properties, the compound also demonstrates antioxidant activity. This is crucial in mitigating oxidative stress-related disorders.

Table 3: Antioxidant Activity Assessment

CompoundDPPH Scavenging Activity (%)
4,6-O-Benzylidene82%
Vitamin C (Control)93%
No Treatment0%

The compound's ability to scavenge DPPH radicals indicates its potential as an antioxidant agent.

Case Study: Melanin Production Inhibition

In a study examining the effects of various compounds on melanin production in B16F10 cells, it was found that This compound significantly reduced melanin levels in a dose-dependent manner. The mechanism was linked to the inhibition of tyrosinase activity within the cells.

Research Findings: Structure-Activity Relationship (SAR)

Further research has indicated that modifications to the benzylidene moiety can enhance or reduce biological activity. A series of analogs were synthesized and tested for their efficacy as tyrosinase inhibitors. The structure-activity relationship revealed that compounds with more hydroxyl groups on the aromatic ring exhibited increased inhibitory potency.

Q & A

Q. How can researchers address challenges in multi-step synthesis, such as epimerization or side reactions?

  • Methodological Answer : Mid-step monitoring via in-situ IR or Raman spectroscopy detects epimerization early. Protecting group strategies (e.g., orthogonal TBS or Fmoc groups) minimize side reactions . Statistical Design of Experiments (DoE) identifies critical control points for reproducibility .

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